6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-2-8-7(4-11-9)6(5-12)3-10-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHMONUQDSWYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593911 | |
| Record name | 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-58-2 | |
| Record name | 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically follows a multi-step route involving:
- Construction of the pyrrolo[3,2-c]pyridine core via palladium-mediated Sonogashira coupling.
- Formation of the fused heterocyclic ring through base-catalyzed cyclization.
- Introduction of the 6-methoxy substituent and the 3-carbaldehyde functional group through selective substitution and oxidation steps.
This approach is consistent with the synthetic strategies used for related 1H-pyrrolo[3,2-c]pyridine derivatives, as described in detailed studies on kinase inhibitor scaffolds.
Key Synthetic Steps
Preparation of Pyrrolo[3,2-c]pyridine Core
- Starting Materials: The synthesis begins with appropriately substituted 4-amino-2-bromo-5-iodopyridine derivatives.
- Sonogashira Coupling: Palladium-catalyzed Sonogashira cross-coupling is performed between the halogenated pyridine and an alkyne to form an intermediate pyrrolopyridine scaffold.
- Cyclization: The intermediate undergoes base-catalyzed ring closure to form the fused pyrrolo[3,2-c]pyridine ring system. The presence of sulfonamide groups can enhance cyclization efficiency by increasing the acidity of anilinic protons, facilitating domino cyclization.
Introduction of the 6-Methoxy Group
- The 6-position substitution with a methoxy group is typically achieved by palladium-mediated substitution of a 6-bromo intermediate with methanol or methoxy-containing nucleophiles under controlled conditions.
- Protecting groups such as Boc (tert-butoxycarbonyl) at the N-1 position may be used to improve yields and selectivity during substitution reactions.
Installation of the 3-Carbaldehyde Group
Representative Synthetic Scheme (Based on Literature)
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Iodination | Selective iodination of 4-amino-2-bromopyridine to obtain 4-amino-2-bromo-5-iodopyridine | Iodine monochloride in AcOH, 75 °C, 3 h |
| 2 | Sonogashira Coupling | Pd-catalyzed coupling with terminal alkyne to form alkyne-substituted pyridine intermediate | Pd catalyst, CuI, base, inert atmosphere |
| 3 | Base-Catalyzed Cyclization | Ring closure to form pyrrolo[3,2-c]pyridine scaffold | Base (e.g., K2CO3), solvent (e.g., DMF) |
| 4 | Palladium-Mediated Substitution | Introduction of methoxy group at C-6 position | Pd catalyst, methanol or methoxy nucleophile |
| 5 | Oxidation/Formylation | Conversion to 3-carbaldehyde via oxidation or acetal deprotection | Oxidizing agents (e.g., PCC), acid hydrolysis |
Detailed Research Findings
- Yield and Purity: The iodination step yields about 38% for the desired regioisomer after chromatographic separation, indicating the need for careful purification.
- Protecting Group Strategy: Installation of Boc at N-1 improves the yield of subsequent substitutions and prevents side reactions during palladium-catalyzed steps.
- Domino Cyclization: The introduction of sulfonamide groups in intermediates significantly enhances the efficiency of ring closure, presumably by increasing anilinic proton acidity.
- Alternative Routes: For derivatives where direct cyclization is challenging, a two-step base-mediated approach involving acetal intermediates and subsequent deprotection has been employed to access the aldehyde functionality.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Iodination | Selective iodination of bromopyridine | Iodine monochloride, AcOH, 75 °C | Requires chromatographic separation |
| Sonogashira Cross-Coupling | Pd-catalyzed coupling with terminal alkyne | Pd catalyst, CuI, base | Forms alkyne intermediate |
| Base-Catalyzed Cyclization | Ring closure to form fused pyrrolo[3,2-c]pyridine | Base (K2CO3), solvent (DMF) | Enhanced by sulfonamide groups |
| Palladium-Mediated Substitution | Introduction of methoxy group at C-6 | Pd catalyst, methanol/methoxy nucleophile | Boc protection improves yields |
| Oxidation/Formylation | Conversion to aldehyde at 3-position | Oxidizing agents (e.g., PCC), acid hydrolysis | Acetal intermediates may be used |
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of different functional groups at specific positions on the pyridine or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various reactions, including:
- Oxidation : Converting to carboxylic acids.
- Reduction : Forming alcohol derivatives.
- Substitution Reactions : Introducing different functional groups at specific positions on the pyridine or pyrrole rings.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Manganese dioxide | Carboxylic acids |
| Reduction | Sodium borohydride | Alcohols |
| Substitution | N-bromosuccinimide (NBS) | Halogenated derivatives |
These reactions highlight the compound's versatility in synthetic organic chemistry, making it a valuable building block for researchers.
Biological Applications
Pharmacological Potential
Research indicates that this compound has significant biological activity. It has been explored for its potential as a therapeutic agent targeting various receptors and enzymes:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in numerous cellular processes and diseases.
- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory conditions.
Case Study: Inhibition of FGFRs
A study investigating the inhibition of FGFRs by derivatives of this compound revealed IC50 values comparable to established inhibitors. This suggests that this compound could serve as a lead structure for developing new anti-cancer therapies targeting FGFR pathways.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique properties allow it to be used in various formulations and synthesis processes within the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes . The compound binds to the active site of the receptor, blocking its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can be compared to related pyrrolo-pyridine derivatives, focusing on substituent effects, ring fusion patterns, and applications. Below is a detailed analysis:
Positional Isomers and Substituent Variations
- This modification may enhance reactivity in cross-coupling reactions or nucleophilic additions, making it useful in medicinal chemistry for synthesizing fluorinated drug candidates .
- 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde The chloro substituent introduces steric and electronic effects distinct from methoxy.
7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Shifting the methoxy group to position 7 and altering the ring fusion ([3,2-b] vs. [3,2-c]) changes the molecule’s geometry and electronic distribution. Such shifts can significantly impact binding affinity in biological targets, as seen in kinase inhibitor studies .
Core Structure Modifications
- This compound is noted for its use as a ligand in organometallic complexes and as a drug intermediate .
1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde
Moving the aldehyde group from position 3 to 2 alters the molecule’s polarity and hydrogen-bonding capacity. Such positional changes can influence solubility and crystallization behavior, critical in materials science .
Functional Group Replacements
- 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic Acid
Replacing the aldehyde with a carboxylic acid group shifts the compound’s application toward peptide coupling or metal-organic framework (MOF) synthesis. The carboxylic acid derivative may also exhibit higher aqueous solubility .
Comparative Data Table
Limitations and Knowledge Gaps
- Bioactivity Studies : Direct comparisons of biological activity among these compounds are absent, highlighting a need for targeted pharmacological profiling.
Biological Activity
6-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrrolo[3,2-c]pyridine family, which is known for diverse pharmacological properties. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with cancer progression and inflammation. For instance, it may act on fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolo[3,2-c]pyridine exhibit antimicrobial properties against various pathogens. The compound's structure may enhance its interaction with bacterial cell walls or metabolic pathways .
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. In vitro studies have demonstrated its effectiveness against specific cancer cell lines .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. It may reduce the expression of pro-inflammatory cytokines .
- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit varying levels of antimicrobial activity, making it a candidate for further development as an antibacterial agent .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : A study evaluated the effects of this compound on breast cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .
- In Vivo Models : Animal studies demonstrated that treatment with this compound resulted in reduced tumor growth compared to control groups. This suggests its potential as a therapeutic agent in oncology .
- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus and Escherichia coli revealed MIC values indicating effective antimicrobial activity, supporting further exploration for use in treating bacterial infections .
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the key synthetic routes for 6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, and how can researchers optimize yields?
The synthesis typically involves multi-step procedures starting from pyrrolopyridine precursors. A common approach includes:
Cyclization : Reacting halogenated pyridine derivatives (e.g., 6-iodopyridin-3-ol) with methoxy-substituted amines under base-mediated conditions to form the pyrrolopyridine core .
Aldehyde Introduction : Oxidizing a methyl or hydroxymethyl group at the 3-position using reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions .
Optimization Tips :
- Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to terminate at peak yield.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced Reaction Mechanisms
Q. Q2. How does the electronic nature of the methoxy group influence reactivity in cross-coupling reactions?
The methoxy group at the 6-position is electron-donating, which:
- Activates the ring for electrophilic substitution at the 2- and 4-positions.
- Deactivates nucleophilic attack at the 3-carbaldehyde site, requiring stronger bases (e.g., LDA) for enolate formation .
Experimental Validation : - Perform DFT calculations to map electron density.
- Compare reaction rates with/without methoxy via kinetic studies .
Biological Activity Profiling
Q. Q3. What strategies are recommended for evaluating the compound’s potential as a kinase inhibitor?
Target Screening : Use fluorescence polarization assays to test binding affinity against FGFR or EGFR kinases .
Cellular Assays : Measure IC₅₀ values in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays.
SAR Studies : Modify the aldehyde group to hydrazones or oximes and compare activity .
Data Interpretation :
- Correlate structural modifications (e.g., halogen substitution) with potency changes .
Contradictory Data Resolution
Q. Q4. How should researchers address discrepancies in reported yields for aldehyde group derivatization?
Conflicting yields often arise from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) may favor Schiff base formation but increase hydrolysis risk .
- Catalyst Purity : Trace metals in catalysts (e.g., Pd/C) can alter reaction pathways.
Resolution Protocol :
Replicate studies under inert atmospheres (N₂/Ar).
Characterize intermediates via ¹H/¹³C NMR and HRMS to confirm structural integrity .
Analytical Method Development
Q. Q5. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton; δ 3.8–4.0 ppm for methoxy group) .
- IR : Strong C=O stretch at ~1700 cm⁻¹ for the aldehyde .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 192.07 for C₉H₈N₂O₂) .
Purity Assessment : - Use reverse-phase HPLC (C18 column, MeOH/H₂O mobile phase) with UV detection at 254 nm .
Scalability Challenges
Q. Q6. What are the critical considerations for scaling up synthesis from lab to pilot scale?
- Reactor Type : Transition from batch to continuous flow reactors to enhance mixing and heat transfer .
- Cost-Efficiency : Replace expensive catalysts (e.g., Pd(OAc)₂) with Ni-based alternatives for Suzuki couplings .
- Waste Management : Implement solvent recovery systems (e.g., distillation) for DMF or THF .
Stability and Storage
Q. Q7. How should the compound be stored to prevent degradation?
- Light Sensitivity : Store in amber vials at –20°C to avoid aldehyde oxidation.
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers .
Stability Testing : - Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Computational Modeling
Q. Q8. What computational tools can predict the compound’s interaction with biological targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
